(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID
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Overview
Description
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thiazinane ring, a phenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the preparation of the thiazinane ring, followed by the introduction of the phenyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and phenyl-containing carboxylic acids. Examples include:
- 2,4-Disubstituted thiazoles
- Phenylthiazolyl-s-triazine derivatives
Uniqueness
What sets (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXYLIC ACID apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClF2N2O4S |
---|---|
Molecular Weight |
454.9g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C20H17ClF2N2O4S/c21-20(22,23)29-15-8-6-14(7-9-15)24-19-25(11-10-13-4-2-1-3-5-13)17(26)12-16(30-19)18(27)28/h1-9,16H,10-12H2,(H,27,28) |
InChI Key |
DWIUVBLOFFSPBB-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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